Mono-2-heptyl phthalate
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Overview
Description
Mono-2-heptyl phthalate is a phthalic acid monoester obtained by formal condensation of one of the carboxy groups of phthalic acid with the hydroxy group of 2-heptanol.
Scientific Research Applications
PPAR Activation : Phthalate esters like Mono-(2-ethylhexyl)-phthalate (MEHP) are known to activate nuclear transcription factors such as peroxisome proliferator-activated receptor-alpha (PPARalpha) and PPAR-gamma (PPARgamma). This activation plays a role in processes like adipocyte differentiation and insulin sensitization, which are significant in understanding metabolic and endocrine functions (Hurst & Waxman, 2003).
Association with Diabetes : Studies have shown that high levels of certain phthalate metabolites are associated with an increased prevalence of diabetes, particularly in elderly populations. This suggests a possible link between phthalate exposure and metabolic disorders (Lind, Zethelius, & Lind, 2012).
Environmental Exposure and Health Effects : Phthalate exposure is a subject of concern due to its ubiquitous presence in the environment and potential adverse health effects. The wide use of phthalates in consumer and medical products makes it a significant topic of research in environmental health (Hauser & Calafat, 2005).
Reproductive Health Impact : Phthalates have been studied for their impact on reproductive health, particularly in the context of in vitro fertilization (IVF) outcomes. Certain phthalate metabolites are linked to reduced oocyte quality and number, suggesting potential implications for female fertility (Machtinger et al., 2018).
Phthalate Metabolism and Biomonitoring : Understanding the metabolism of phthalates and their occurrence in human biological samples is crucial for assessing exposure and potential health risks. Analytical methods are developed to detect phthalate metabolites in biological samples like urine, which helps in monitoring human exposure to these chemicals (Barr et al., 2003).
Properties
CAS No. |
129171-03-5 |
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Molecular Formula |
C15H20O4 |
Molecular Weight |
264.32 g/mol |
IUPAC Name |
2-heptan-2-yloxycarbonylbenzoic acid |
InChI |
InChI=1S/C15H20O4/c1-3-4-5-8-11(2)19-15(18)13-10-7-6-9-12(13)14(16)17/h6-7,9-11H,3-5,8H2,1-2H3,(H,16,17) |
InChI Key |
NTIWNFLUZQSLDR-UHFFFAOYSA-N |
SMILES |
CCCCCC(C)OC(=O)C1=CC=CC=C1C(=O)O |
Canonical SMILES |
CCCCCC(C)OC(=O)C1=CC=CC=C1C(=O)O |
Synonyms |
1,2-Benzenedicarboxylic Acid 1-(1-Methylhexyl) Ester; |
Origin of Product |
United States |
Retrosynthesis Analysis
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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